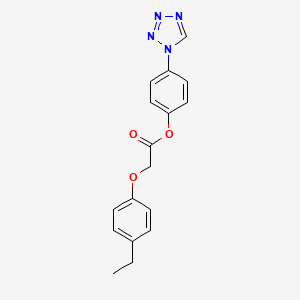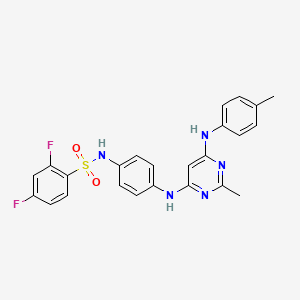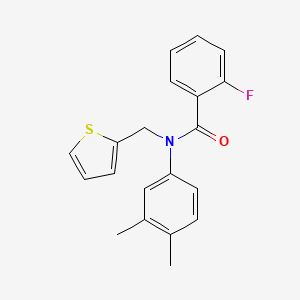![molecular formula C17H16ClF3N2O3S2 B14983094 N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B14983094.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a thiophene-2-sulfonyl group and a carboxamide group, along with a phenyl ring that is further substituted with chloro and trifluoromethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in pain management and inflammation.
Mécanisme D'action
The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act on opioid receptors to exert analgesic effects or inhibit specific enzymes involved in inflammatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide: This compound shares the trifluoromethyl and phenyl groups but differs in the presence of a cyano group and methacrylamide moiety.
N-[4-Chloro-3-(trifluoromethyl)phenyl]thiourea: This compound has a similar phenyl ring substitution but features a thiourea group instead of the piperidine and carboxamide groups.
Uniqueness
N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiophene-2-sulfonyl group and the piperidine ring distinguishes it from other similar compounds, potentially leading to unique interactions with biological targets and different reactivity in chemical reactions.
Propriétés
Formule moléculaire |
C17H16ClF3N2O3S2 |
|---|---|
Poids moléculaire |
452.9 g/mol |
Nom IUPAC |
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C17H16ClF3N2O3S2/c18-14-6-5-12(9-13(14)17(19,20)21)22-16(24)11-3-1-7-23(10-11)28(25,26)15-4-2-8-27-15/h2,4-6,8-9,11H,1,3,7,10H2,(H,22,24) |
Clé InChI |
SHVQEXRYPDJAJO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbenzamide](/img/structure/B14983011.png)

![N-[2-(1H-indol-3-yl)-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B14983015.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14983040.png)

![N-benzyl-1-[(4-chlorobenzyl)sulfonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B14983055.png)
![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14983067.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B14983082.png)
![Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B14983085.png)

![{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B14983103.png)
![2-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B14983115.png)

![4-[(1-Benzoxepin-4-ylcarbonyl)amino]phenyl thiocyanate](/img/structure/B14983123.png)
